molecular formula C13H16O3 B1205196 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- CAS No. 80449-32-7

2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-

Cat. No.: B1205196
CAS No.: 80449-32-7
M. Wt: 220.26 g/mol
InChI Key: ODVKSTFPQDVPJZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- involves the reaction of furan derivatives with spiroketals under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired spiro compound .

Industrial Production Methods: Industrial production of this compound involves the extraction of ulinastatin from human urine or its synthetic production using chemical synthesis techniques. The synthetic route is preferred for large-scale production due to its efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable in the development of new chemical entities .

Biology: In biological research, the compound is studied for its role as a serine protease inhibitor. It helps in understanding enzyme regulation and the development of enzyme inhibitors for therapeutic purposes.

Medicine: Medically, ulinastatin is used as a therapeutic agent for treating acute pancreatitis and other inflammatory conditions. It helps in reducing inflammation and protecting tissues from damage.

Industry: In the industrial sector, the compound is used in the production of pharmaceuticals and as a research tool in drug discovery .

Mechanism of Action

The mechanism of action of 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- involves its ability to inhibit serine proteases. It binds to the active site of these enzymes, preventing them from catalyzing the hydrolysis of peptide bonds. This inhibition helps in regulating various physiological processes and reducing inflammation.

Comparison with Similar Compounds

Uniqueness: 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- is unique due to its spiroketal structure and its natural occurrence in human urine. Its ability to inhibit a wide range of serine proteases makes it valuable in both research and therapeutic contexts.

Properties

IUPAC Name

3-(furan-2-yl)-2,4-dioxaspiro[5.5]undec-9-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-2-6-13(7-3-1)9-15-12(16-10-13)11-5-4-8-14-11/h1-2,4-5,8,12H,3,6-7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVKSTFPQDVPJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC=C1)COC(OC2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801001247
Record name 3-(Furan-2-yl)-2,4-dioxaspiro[5.5]undec-8-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801001247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80449-31-6, 80449-32-7, 80499-32-7
Record name Ulinastatin [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080449316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trypsin inhibitor (human urine urinastatin protein moiety)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080449327
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dioxaspiro(5.5)undec-8-ene, 3-(2-furanyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080499327
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Furan-2-yl)-2,4-dioxaspiro[5.5]undec-8-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801001247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-
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Reactant of Route 6
2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-

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